molecular formula C18H18BClF2N4O B13709332 BDP R6G hydrazide

BDP R6G hydrazide

Cat. No.: B13709332
M. Wt: 390.6 g/mol
InChI Key: QEUBCPGVPKSGMU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

BDP R6G hydrazide is synthesized through a series of chemical reactions involving borondipyrromethene (BDP) and hydrazine derivatives. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes:

Chemical Reactions Analysis

Types of Reactions

BDP R6G hydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

BDP R6G hydrazide is extensively used in various scientific research fields, including:

    Chemistry: Used as a fluorescent label for detecting and quantifying carbonyl compounds.

    Biology: Employed in fluorescence microscopy and flow cytometry for labeling biomolecules.

    Medicine: Utilized in diagnostic assays and imaging techniques.

    Industry: Applied in the development of fluorescent probes and sensors

Mechanism of Action

BDP R6G hydrazide exerts its effects through its carbonyl-reactive hydrazide group. The hydrazide group reacts with carbonyl compounds to form stable hydrazone bonds. This reaction is facilitated by the borondipyrromethene core, which enhances the compound’s fluorescence properties. The molecular targets include aldehydes, ketones, and oxidized carbohydrates .

Comparison with Similar Compounds

Similar Compounds

    BDP TR hydrazide: Another borondipyrromethene dye with similar carbonyl-reactive properties.

    Cyanine3 hydrazide: A carbonyl-reactive dye for Cy3 channel.

    BDP R6G carboxylic acid: A free carboxylic acid derivative of BDP R6G

Uniqueness

BDP R6G hydrazide is unique due to its high fluorescence quantum yield, excellent photostability, and specific reactivity towards carbonyl compounds. These properties make it highly suitable for various labeling applications in scientific research .

Properties

Molecular Formula

C18H18BClF2N4O

Molecular Weight

390.6 g/mol

IUPAC Name

[3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]azanium;chloride

InChI

InChI=1S/C18H17BF2N4O.ClH/c20-19(21)24-14(9-11-18(26)23-22)6-7-15(24)12-16-8-10-17(25(16)19)13-4-2-1-3-5-13;/h1-8,10,12H,9,11,22H2,(H,23,26);1H

InChI Key

QEUBCPGVPKSGMU-UHFFFAOYSA-N

Canonical SMILES

[B-]1(N2C(=CC=C2CCC(=O)N[NH3+])C=C3[N+]1=C(C=C3)C4=CC=CC=C4)(F)F.[Cl-]

Origin of Product

United States

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